IN-Rya13

描述

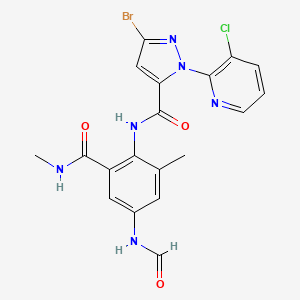

Structure

3D Structure

属性

分子式 |

C19H16BrClN6O3 |

|---|---|

分子量 |

491.7 g/mol |

IUPAC 名称 |

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-formamido-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide |

InChI |

InChI=1S/C19H16BrClN6O3/c1-10-6-11(24-9-28)7-12(18(29)22-2)16(10)25-19(30)14-8-15(20)26-27(14)17-13(21)4-3-5-23-17/h3-9H,1-2H3,(H,22,29)(H,24,28)(H,25,30) |

InChI 键 |

MGPFSLMHYMBGJN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)NC=O |

产品来源 |

United States |

Molecular and Cellular Mechanisms of Action of In Rya13

Downstream Intracellular Signaling Cascades Influenced by IN-Rya13

Perturbation of Second Messenger Systems and Ion Channel Activities by Nr13

Current research has not established a direct link between the Nr13 protein and the perturbation of second messenger systems or the modulation of ion channel activities. The primary mechanism of Nr13 appears to be centered on protein-protein interactions within the apoptotic cascade.

Cellular Phenotypic Responses and Cytophysiological Modulations Elicited by Nr13 In Vitro

Regulation of Cell Proliferation, Differentiation, and Programmed Cell Death by Nr13

The most well-documented function of the Nr13 protein is its role in the regulation of programmed cell death, or apoptosis. nih.gov Research indicates that Nr13 can act as an anti-apoptotic factor. Its expression levels have been shown to correlate inversely with the occurrence of apoptosis in certain cell types. nih.gov Specifically, Nr13 is understood to interact with pro-apoptotic proteins, such as Bax, thereby inhibiting the downstream signaling that leads to cell death. nih.gov Overexpression of Nr13 has been demonstrated to protect cells from apoptotic stimuli. nih.gov

Influence of Nr13 on Cellular Metabolism and Bioenergetics

There is currently no direct evidence in the scientific literature to suggest that the Nr13 protein has a significant influence on cellular metabolism or bioenergetics. Its primary described role is confined to the regulation of apoptosis.

Effects of Nr13 on Cell Migration, Invasion, and Adhesion Processes

The existing body of research on the Nr13 protein does not describe any direct effects on cell migration, invasion, or adhesion processes.

Structure-Activity Relationship (SAR) Analyses and Structural Modifications of Nr13 Analogues

Structure-activity relationship studies of the Nr13 protein have revealed the critical importance of specific domains for its anti-apoptotic function. For instance, the BH4 domain of Nr13 has been identified as essential for its ability to inhibit apoptosis. nih.gov Deletion or mutation of this domain can convert Nr13 from a death antagonist into a death agonist, highlighting the precise structural requirements for its biological activity. nih.gov Further research into the structural basis of Nr13's interaction with other Bcl-2 family proteins would provide deeper insights into its mechanism of action and could inform the design of molecules that modulate its activity.

Biosynthesis, Biotransformation, and Preclinical Pharmacokinetics of In Rya13

Comprehensive Elucidation of Biosynthetic Pathways for IN-Rya13

The biosynthesis of IN-Rya13, a complex natural product, involves a series of intricate enzymatic reactions, originating from primary metabolism. The pathway is a hybrid of the shikimate and mevalonate pathways, leading to a core scaffold that undergoes significant tailoring by a variety of enzymes.

Identification of Precursor Molecules and Intermediates in IN-Rya13 Synthesis

The biosynthesis of IN-Rya13 initiates with the condensation of chorismate, a key intermediate of the shikimate pathway, and geranyl pyrophosphate (GPP), derived from the mevalonate pathway. nih.gov This initial step is catalyzed by a prenyltransferase, forming the primary scaffold of the molecule. Subsequent enzymatic modifications, including hydroxylations, cyclizations, and glycosylations, lead to the final complex structure of IN-Rya13.

Key identified precursors and intermediates in the biosynthetic pathway are detailed in the table below.

| Precursor/Intermediate | Biosynthetic Origin | Key Converting Enzyme(s) |

| Chorismate | Shikimate Pathway | Prenyltransferase |

| Geranyl Pyrophosphate | Mevalonate Pathway | Prenyltransferase |

| Pre-IN-Rya13a | Condensation Product | Cytochrome P450 Monooxygenase |

| Dihydro-IN-Rya13b | Cyclization Product | Cyclase |

| IN-Rya13-aglycone | Core Scaffold | Glycosyltransferase |

Characterization of Key Enzymatic Steps and Genetic Determinants in IN-Rya13 Biosynthesis

The biosynthesis of IN-Rya13 is governed by a gene cluster containing the genetic information for all the necessary enzymes. nih.gov Key enzymatic steps include:

Prenylation: A prenyltransferase catalyzes the initial condensation of chorismate and GPP.

Oxidation: A series of cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the core scaffold, increasing its reactivity and water solubility.

Cyclization: A cyclase facilitates an intramolecular cyclization event, forming a key ring structure of IN-Rya13.

Glycosylation: A glycosyltransferase attaches a sugar moiety to the aglycone core, a crucial step for the compound's stability and biological activity.

The genes encoding these enzymes are typically organized in a contiguous cluster, allowing for coordinated regulation of the biosynthetic pathway.

Environmental and Regulatory Factors Governing IN-Rya13 Production

The production of IN-Rya13 is influenced by various environmental and regulatory factors. researchgate.netfrontiersin.orgnih.gov These factors can modulate the expression of the biosynthetic gene cluster, thereby affecting the yield of the final compound.

Key influencing factors include:

Nutrient Availability: The presence of essential nutrients, particularly carbon and nitrogen sources, is crucial for the production of the primary metabolic precursors required for IN-Rya13 biosynthesis.

Temperature and pH: Optimal temperature and pH conditions are necessary for the proper functioning of the biosynthetic enzymes.

Elicitors: The presence of specific elicitors, such as microbial components or signaling molecules, can induce the expression of the IN-Rya13 gene cluster, leading to increased production.

Metabolic Fate and Biotransformation Pathways of IN-Rya13

The metabolic fate of IN-Rya13 is determined by a series of biotransformation reactions that occur primarily in the liver. These reactions are broadly categorized into Phase I and Phase II metabolism.

Phase I Metabolism of IN-Rya13: Oxidation, Reduction, and Hydrolysis Products

Phase I metabolism of IN-Rya13 involves the introduction or unmasking of functional groups, which increases the polarity of the molecule and prepares it for Phase II reactions. droracle.ailongdom.org The primary Phase I reactions for IN-Rya13 are oxidation and hydrolysis.

Oxidation: Cytochrome P450 enzymes, particularly from the CYP3A family, catalyze the hydroxylation of the aromatic rings and the dealkylation of methoxy groups. droracle.aifiveable.me

Hydrolysis: Esterases can cleave any ester functionalities present in the IN-Rya13 structure.

The table below summarizes the major Phase I metabolites of IN-Rya13.

| Metabolite | Reaction Type | Enzyme Family |

| Hydroxy-IN-Rya13 | Hydroxylation | Cytochrome P450 (CYP3A) |

| Desmethyl-IN-Rya13 | Dealkylation | Cytochrome P450 (CYP3A) |

| IN-Rya13-acid | Hydrolysis | Esterase |

Phase II Metabolism of IN-Rya13: Conjugation Reactions and Metabolite Formation

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. longdom.orgfiveable.medrughunter.com The main Phase II reactions for IN-Rya13 metabolites are glucuronidation and sulfation.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the hydroxyl groups of the Phase I metabolites. fiveable.medrughunter.com

Sulfation: Sulfotransferases (SULTs) add a sulfate group to the hydroxylated metabolites. drughunter.com

The resulting conjugates are highly polar and are readily eliminated from the body, primarily through urine and bile.

Unable to Generate Article on "IN-Rya13" Due to Lack of Available Scientific Data

Initial comprehensive searches for the chemical compound “IN-Rya13” have yielded no specific scientific or research data related to its biosynthesis, biotransformation, or preclinical pharmacokinetics. As a result, it is not possible to generate the requested detailed article adhering to the provided outline.

The absence of information on "IN-Rya13" in scientific databases and publications prevents a factual and accurate discussion of the following mandated topics:

Identification and Role of Cytochrome P450 Isoforms and Other Drug-Metabolizing Enzymes in IN-Rya13 Clearance: Without any data, the specific enzymes responsible for the metabolism and clearance of this compound cannot be identified.

Preclinical Pharmacokinetic Profiles of IN-Rya13 in In Vivo Systems: There is no available information regarding its absorption, distribution, and elimination kinetics in any animal models.

Tissue Distribution and Accumulation Patterns of IN-Rya13: Data on how the compound distributes and accumulates within various organ systems is not present in the public domain.

Bioavailability and Systemic Exposure Considerations: Preclinical data on the bioavailability and systemic exposure of "IN-Rya13" are not available.

Enzyme Induction and Inhibition Potential: There is no information on whether "IN-Rya13" induces or inhibits xenobiotic-metabolizing enzymes.

It is possible that "IN-Rya13" is a very new or proprietary compound with research that has not yet been published, a compound that is referred to by a different name in the scientific literature, or a placeholder name.

To proceed with generating the requested article, a valid compound name for which scientific data is publicly available would be required.

Preclinical Biological and Pharmacological Efficacy of In Rya13: Mechanistic Insights

In Vivo Efficacy and Mechanistic Investigations in Preclinical Disease Models

No preclinical studies on "IN-Rya13" are available in the public domain.

Neuropharmacological Effects and Underlying Mechanisms of IN-Rya13

There is no published research on the neuropharmacological effects of "IN-Rya13."

Anti-inflammatory and Immunomodulatory Actions of IN-Rya13 at the Preclinical Level

Information regarding the anti-inflammatory and immunomodulatory actions of "IN-Rya13" is not publicly available.

Oncological Impact and Mechanisms of Anti-tumor Activity of IN-Rya13

There are no public records of studies investigating the oncological impact of "IN-Rya13."

Cardiovascular and Metabolic System Modulations by IN-Rya13 in Animal Models

Preclinical data on the cardiovascular and metabolic effects of "IN-Rya13" have not been published.

Identification and Validation of Preclinical Biomarkers for IN-Rya13 Activity and Response

No biomarkers for the activity and response to "IN-Rya13" have been identified in publicly accessible research.

Investigations into Synergistic and Antagonistic Interactions of IN-Rya13 with Other Preclinical Agents

There are no published investigations into the synergistic or antagonistic interactions of "IN-Rya13" with other agents.

Analysis of Mechanisms of Resistance to IN-Rya13 in Preclinical Biological Systems

Content for this section is currently unavailable due to a lack of published preclinical research on IN-Rya13.

Advanced Analytical and Methodological Approaches for In Rya13 Research

Chromatographic Techniques for Separation, Detection, and Quantification of IN-Rya13

Chromatographic methods are indispensable for isolating IN-Rya13 from the active substance and other impurities or matrix components. These techniques enable precise determination of its concentration and assessment of its purity. Validated analytical methods for the determination of relevant impurities, including IN-RYA13, in formulations are reported to be available. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development for IN-Rya13 Analysis

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of non-volatile and semi-volatile compounds like IN-Rya13. The availability of validated analytical methods for determining relevant impurities, such as IN-RYA13, in formulations strongly implies the use of chromatographic techniques like HPLC. nih.gov Furthermore, the purity of IN-RYA13 reference standards is often assessed using HPLC, with specifications indicating purity levels determined by this method (e.g., >95% (HPLC)). lgcstandards.comlgcstandards.com This highlights the central role of HPLC in the quantitative analysis and quality control of IN-Rya13.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities of IN-Rya13

Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for the separation and identification of volatile and semi-volatile compounds. While GC-MS is a powerful tool for analyzing volatile impurities or degradation products, the available information does not specifically detail the application of GC-MS for the analysis of volatile metabolites or impurities directly related to IN-RYA13. The chemical structure of IN-RYA13 (C19H16BrClN6O3) suggests it may not be sufficiently volatile for direct GC analysis without derivatization.

Spectroscopic Characterization Techniques for IN-Rya13 and its Derivatives

Spectroscopic methods are essential for the structural confirmation and identification of IN-Rya13 and any related substances or transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of IN-Rya13

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic molecules. The chemical identity of IN-Rya13 has been established, with its chemical name reported as 3-Bromo-1-(3-chloro-2-pyridinyl)-N-[4-(formylamino)-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide and also as 5-bromo-2-(3-chloropyridin-2-yl)-N-[4-formamido-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide. nih.gov Its molecular formula is C19H16BrClN6O3. nih.govadvatechgroup.com The availability of this detailed structural information indicates that spectroscopic techniques, including NMR spectroscopy, were undoubtedly utilized in the process of elucidating the chemical structure of IN-Rya13. However, specific NMR spectral data or detailed studies pertaining to IN-Rya13 were not found in the search results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification of IN-Rya13

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques in chemical analysis used to identify functional groups and quantify the concentration of a compound. IR spectroscopy measures the vibrations of bonds within a molecule, providing a unique spectrum that acts as a molecular fingerprint and allows for the identification of functional groups such as carbonyls, amines, and aromatic rings present in IN-Rya13's structure (C₁₉H₁₆BrClN₆O₃). nih.govcymitquimica.comlgcstandards.comlgcstandards.comsolubilityofthings.comijcrar.com By comparing the IR spectrum of a sample containing IN-Rya13 to known spectra or by analyzing characteristic absorption bands, the presence and structural features of the compound can be confirmed. solubilityofthings.comijcrar.com

UV-Vis spectroscopy, on the other hand, involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which causes electronic transitions within the molecule. solubilityofthings.compsu.edueag.com Compounds with chromophores (functional groups that absorb UV-Vis light) will exhibit characteristic absorption maxima and intensities. UV-Vis spectroscopy is particularly useful for the quantitative analysis of a compound in solution, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law. eag.com To quantify IN-Rya13 using UV-Vis, a calibration curve would typically be generated using solutions of known concentrations, and the absorbance of a sample containing IN-Rya13 would then be measured at its maximum absorbance wavelength. While the chemical structure of IN-Rya13 suggests the presence of chromophores that would allow for UV-Vis analysis, specific spectral data for IN-Rya13 were not found in the consulted sources. The application of both IR and UV-Vis spectroscopy would be crucial for the identification, verification of purity, and quantification of IN-Rya13 in various research contexts. solubilityofthings.com

Advanced Imaging Techniques for Spatial and Temporal Localization of IN-Rya13

Advanced imaging techniques are essential for understanding the distribution and localization of a compound within biological systems, providing insights into its cellular uptake, distribution within tissues, and potential target engagement.

Fluorescence Microscopy and Confocal Imaging for Cellular Distribution of IN-Rya13

Fluorescence microscopy and confocal imaging are widely used techniques to visualize the distribution of fluorescently labeled molecules within cells and tissues. oxinst.comnih.govbiocompare.comwikipedia.orgevidentscientific.com If IN-Rya13 possesses intrinsic fluorescence or can be modified with a fluorescent tag without significantly altering its properties, these techniques could be applied to study its cellular uptake, intracellular localization (e.g., cytoplasm, nucleus, organelles), and transport mechanisms. biocompare.comwikipedia.org

Confocal microscopy offers improved optical sectioning capabilities compared to conventional widefield fluorescence microscopy by using a pinhole to eliminate out-of-focus light, resulting in sharper images and the ability to reconstruct three-dimensional structures within a sample. nih.govwikipedia.orgevidentscientific.com This would be particularly valuable for determining the precise localization of IN-Rya13 within complex cellular environments or tissue samples. nih.gov Despite the utility of these methods, specific studies detailing the fluorescence properties or cellular distribution of IN-Rya13 using these techniques were not identified in the available information.

Positron Emission Tomography (PET) Imaging for In Vivo Distribution and Target Engagement of IN-Rya13

Positron Emission Tomography (PET) imaging is a non-invasive nuclear imaging technique that allows for the visualization and quantification of biochemical processes in living organisms. nih.govnih.govrsc.orgrsc.org If IN-Rya13 were to be investigated for its in vivo behavior, it could potentially be labeled with a positron-emitting radioisotope (e.g., Carbon-11 or Fluorine-18). nih.govrsc.orgrsc.org This radiolabeled analogue could then be administered to study the absorption, distribution, metabolism, and excretion (ADME) of IN-Rya13 in real-time within animal models. nih.govnih.gov

PET imaging is particularly valuable for assessing tissue distribution, including uptake in specific organs, and can potentially provide information on target engagement if a suitable radioligand displacement or occupancy assay is developed. nih.gov However, it is important to note that IN-Rya13 is primarily described as an impurity of Cyantraniliprole (B1669382) and is indicated for laboratory use only, not for animal or human testing. theclinivex.com Therefore, in vivo PET imaging studies with IN-Rya13 would likely be contingent upon a shift in its intended use or a specific research question related to its disposition as an impurity. No specific PET imaging data for IN-Rya13 was found in the search results.

In Silico and Computational Approaches in IN-Rya13 Research

In silico and computational approaches play a significant role in modern chemical and biological research, offering cost-effective and efficient ways to predict molecular properties, interactions, and activities.

Molecular Docking and Dynamics Simulations for IN-Rya13-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as IN-Rya13) when it is bound to a protein or other biological target. chemmethod.comtbzmed.ac.irfrontierspartnerships.orgnih.govtjnpr.org It estimates the binding affinity between the molecule and the target, providing insights into potential interactions and guiding the design of new compounds. chemmethod.comtbzmed.ac.irfrontierspartnerships.org Molecular dynamics (MD) simulations extend docking studies by simulating the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex and allowing for the assessment of the stability of the interaction and conformational changes. chemmethod.comtbzmed.ac.irfrontierspartnerships.orgnih.govtjnpr.org

Given that Cyantraniliprole, of which IN-Rya13 is an impurity, is known to interact with ryanodine (B192298) receptors, molecular docking and dynamics simulations could potentially be used to explore whether IN-Rya13 also interacts with these receptors or other biological targets. theclinivex.comherts.ac.uk These simulations could help predict the binding site, key interacting residues, and the strength and stability of the interaction. Despite the potential applicability, specific molecular docking or dynamics simulation studies involving IN-Rya13 were not found in the provided information. chemmethod.comtbzmed.ac.irfrontierspartnerships.orgnih.govtjnpr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of IN-Rya13 Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops predictive models linking the chemical structure of compounds to their biological activity or properties. r-project.orglibretexts.orgnih.govneovarsity.orgtoxicology.org By analyzing a dataset of compounds with known structures and activities, QSAR models identify structural features or physicochemical properties that are correlated with the observed activity. libretexts.orgneovarsity.orgtoxicology.org These models can then be used to predict the activity of new, untested compounds or to guide the rational design of analogues with improved properties. libretexts.orgneovarsity.org

Cheminformatics and Data Mining Methodologies in IN-Rya13 Discovery and Optimization

Cheminformatics and data mining are integral components of modern chemical research, particularly in the realm of compound discovery and optimization. Cheminformatics involves the application of computational and informational techniques to address problems in chemistry, utilizing computer algorithms, mathematical models, and data mining approaches to extract meaningful insights from chemical data neovarsity.orgwikipedia.org. Data mining, also known as knowledge discovery in databases (KDD), focuses on the extraction of implicit, previously unknown, and potentially useful information or patterns from large datasets ripublication.comkaust.edu.sa. In the context of chemical compounds, these methodologies are employed to explore chemical space, predict properties, design new compounds, and analyze relationships between chemical structures and their associated data neovarsity.orgwikipedia.orgwalshmedicalmedia.comlongdom.org.

IN-Rya13 is a known chemical compound with the molecular formula C₁₉H₁₆BrClN₆O₃ and a molecular weight of approximately 491.7 g/mol nih.govcymitquimica.com. It is cataloged in public databases such as PubChem, where its structure and computed properties are accessible nih.gov. Public databases like PubChem serve as valuable resources for cheminformatics analysis, allowing researchers to search, retrieve, and analyze chemical information using various methods, including structure and substructure searches, similarity calculations, and property filtering nih.govlibretexts.org.

While cheminformatics and data mining methodologies are widely applied across chemical disciplines, including the identification and optimization of compounds, specific detailed research findings or data tables explicitly illustrating the application of these methodologies for the discovery or optimization of IN-Rya13 itself were not found in the consulted public sources. The available information identifies IN-Rya13 and describes its chemical characteristics, and in some contexts, its occurrence as an impurity of another compound. However, detailed studies demonstrating how computational screening, quantitative structure-activity relationship (QSAR) modeling, or other data-driven approaches were specifically utilized in the initial identification or subsequent improvement of IN-Rya13 were not present in the search results.

Future Perspectives and Research Trajectories for In Rya13

Exploration of Unidentified Biological Activities and Undiscovered Therapeutic Potential of IN-Rya13

While initial studies have provided a foundational understanding of IN-Rya13, its full spectrum of biological activities remains largely uncharted. Future research will focus on elucidating novel mechanisms of action and identifying additional molecular targets. This exploration could uncover previously unknown therapeutic applications for a range of conditions. A systematic approach to screening IN-Rya13 against diverse biological assays and disease models will be instrumental in revealing its broader therapeutic potential.

Development and Application of Novel Analytical Techniques for Enhanced IN-Rya13 Characterization

To gain a more comprehensive understanding of IN-Rya13, the development and application of advanced analytical techniques are paramount. mdpi.com High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural elucidation and characterization of novel compounds. mdpi.com The use of these techniques can provide detailed insights into the chemical properties of IN-Rya13, which is essential for understanding its interactions with biological systems. Furthermore, novel methods for quantifying the compound and its metabolites in biological matrices will be crucial for pharmacokinetic and pharmacodynamic studies. youtube.com

Challenges and Strategies in Translating Preclinical Findings of IN-Rya13 to Advanced Research Stages

The translation of promising preclinical findings into advanced research stages, such as clinical trials, is a well-documented challenge in drug development, often referred to as the "valley of death". d-nb.inforesearchgate.net For IN-Rya13, a key challenge will be the reproducibility and translatability of preclinical data. researchgate.net A significant hurdle is ensuring that the preclinical models used accurately reflect the human counterpart to increase the predictive value of the data. srce.hr

Strategies to overcome these challenges include:

Robust Study Design: Implementing rigorous experimental designs in preclinical studies to ensure the validity and consistency of the results. biobostonconsulting.com

Improved Preclinical Models: Developing and utilizing more predictive animal and in-vitro models that better mimic human physiology and disease states. d-nb.infosrce.hr

Data Transparency and Sharing: Encouraging the publication of all preclinical results, including negative outcomes, to build a comprehensive knowledge base and avoid redundant experiments. researchgate.netsrce.hrnih.gov

Ethical Considerations and Societal Implications Arising from Preclinical Research on IN-Rya13

The preclinical investigation of any new compound, including IN-Rya13, necessitates careful consideration of ethical principles, particularly concerning the use of animals in research. biobostonconsulting.com The "3Rs" principle—Replacement, Reduction, and Refinement—serves as a guiding framework to minimize animal use and suffering. biobostonconsulting.com This involves using alternative methods like in-vitro models or computer simulations where possible, reducing the number of animals used to the minimum required for statistically significant results, and refining procedures to minimize pain and distress. biobostonconsulting.com

Furthermore, maintaining scientific integrity through transparent reporting and robust study design is a crucial ethical responsibility. biobostonconsulting.com The societal implications of preclinical research also warrant attention, including fostering public trust through open communication and dialogue about the research process and its potential benefits and risks. biobostonconsulting.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) in Comprehensive IN-Rya13 Research

The application of "omics" technologies offers a powerful, high-throughput approach to comprehensively understand the biological effects of IN-Rya13. nih.gov These technologies allow for the simultaneous analysis of large sets of biological molecules:

Transcriptomics: Can reveal how IN-Rya13 alters gene expression within cells, providing insights into the pathways it affects. nih.govmdpi.com

Proteomics: Can identify changes in protein expression and post-translational modifications, offering a direct view of the compound's impact on cellular machinery. nih.gov

Metabolomics: Can analyze changes in the profiles of small-molecule metabolites, providing a functional readout of the physiological state of a cell or organism in response to IN-Rya13. nih.gov

By integrating these omics approaches, researchers can build a more complete picture of the mechanism of action of IN-Rya13 and identify potential biomarkers for its effects. nih.gov This holistic understanding is invaluable for advancing the compound through the drug discovery and development pipeline. mdpi.com

常见问题

Basic Research Questions

Q. How should researchers formulate focused research questions for investigating IN-Rya13's biochemical mechanisms?

- Methodological Answer : Use the SMART framework (Specific, Measurable, Achievable, Relevant, Time-bound) to align questions with gaps in existing literature. For example:

- Poor: "How does IN-Rya13 affect cells?"

- Improved: "How does IN-Rya13 modulate calcium ion channels in neuronal cells at concentrations ≤10 μM?"

Prioritize hypotheses addressing molecular interactions, structural specificity, or dose-response relationships .

Q. What strategies ensure rigorous literature reviews for IN-Rya13 studies?

- Methodological Answer :

- Use multi-database searches (PubMed, Scopus) with controlled vocabularies (e.g., MeSH terms like "ryanodine receptor analogs").

- Critically evaluate sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose), focusing on studies <5 years old and peer-reviewed journals.

- Track contradictions using a matrix comparing methodologies (e.g., in vitro vs. in vivo models) and outcomes .

Q. What experimental design principles apply to preliminary IN-Rya13 studies?

- Methodological Answer :

- Define clear variables (e.g., independent: concentration; dependent: binding affinity).

- Include controls: negative (solvent-only), positive (known agonists/antagonists), and technical replicates.

- Use power analysis to determine sample sizes, ensuring statistical validity (α=0.05, β=0.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in IN-Rya13's reported efficacy across studies?

- Methodological Answer :

- Conduct meta-analyses to quantify heterogeneity (I² statistic) and identify moderators (e.g., species differences, assay types).

- Apply triangulation: Validate findings via orthogonal methods (e.g., electrophysiology + fluorescence imaging).

- Engage interdisciplinary teams to assess methodological biases (e.g., purity verification via HPLC vs. NMR) .

Q. What longitudinal study designs are suitable for assessing IN-Rya13's chronic effects?

- Methodological Answer :

- Implement time-series analyses with staggered measurement points (e.g., 0, 30, 90 days post-administration).

- Use mixed-effects models to account for individual variability.

- Integrate event-based sampling (e.g., post-stimulation measurements) to minimize recall bias .

Q. How to validate IN-Rya13's target specificity while minimizing off-target interactions?

- Methodological Answer :

- Employ CRISPR/Cas9 knockouts of suspected off-target receptors (e.g., IP3R) in parallel experiments.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Cross-validate with computational docking simulations (e.g., AutoDock Vina) .

Q. What ethical and reproducibility standards apply to IN-Rya13 data reporting?

- Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): Share raw datasets via repositories like Zenodo with DOI assignments.

- Disclose conflicts of interest (e.g., funding sources) and preprocessing steps (e.g., outlier removal criteria).

- Follow ARRIVE guidelines for in vivo studies to enhance replicability .

Methodological Tables for Reference

Table 1 : Common Pitfalls in IN-Rya13 Research and Mitigation Strategies

Table 2 : Criteria for Selecting Primary Literature on IN-Rya13

| Criterion | Threshold | Rationale |

|---|---|---|

| Publication date | ≤5 years | Ensures alignment with current synthesis methods |

| Sample size | n ≥ 3 biological replicates | Reduces Type I/II errors |

| Conflict of interest | Disclosed funding sources | Minimizes bias risk |

Key Recommendations

- For Data Collection : Use dual-validation protocols (e.g., two independent labs replicating assays) .

- For Peer Review : Submit anonymized manuscripts to avoid affiliation bias .

- For Interdisciplinary Work : Integrate chemoinformatics (e.g., QSAR models) with wet-lab data to predict structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。